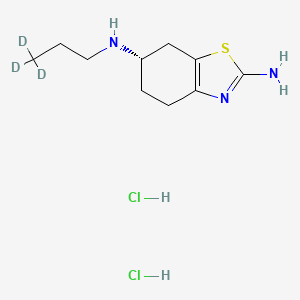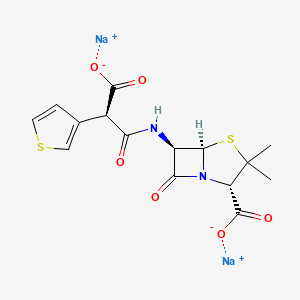
Ticarcillin (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ticarcillin (sodium) is a semisynthetic antibiotic derived from penicillin. It belongs to the class of carboxypenicillins and is primarily used to treat infections caused by Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus vulgaris . Ticarcillin is often combined with a β-lactamase inhibitor, such as clavulanic acid, to enhance its efficacy against β-lactamase-producing bacteria .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of ticarcillin sodium involves several steps. Initially, 3-thiophene malonic acid reacts with pivaloyl chloride in the presence of triethylamine to form a mixed anhydride. This intermediate then reacts with 6-aminopenicillanic acid (6-APA) that has been silanized using N,O-bis(trimethylsilyl)acetamide. The resulting product is ticarcillin acid, which is subsequently converted to ticarcillin sodium by reacting with sodium iso-octoate .
Industrial Production Methods: The industrial production of ticarcillin sodium follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves controlled reaction conditions to ensure high yield and purity of the final product. The use of triethylamine and pivaloyl chloride, along with careful temperature and pH control, is crucial for the efficient production of ticarcillin sodium .
化学反应分析
Types of Reactions: Ticarcillin sodium undergoes various chemical reactions, including:
Oxidation: Ticarcillin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Ticarcillin can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while substitution reactions can yield various substituted derivatives of ticarcillin .
科学研究应用
Ticarcillin sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of various derivatives.
Medicine: Used clinically to treat bacterial infections, particularly those caused by Gram-negative bacteria.
Industry: Utilized in the pharmaceutical industry for the production of antibiotic formulations.
作用机制
Ticarcillin sodium exerts its antibiotic effects by inhibiting the cross-linking of peptidoglycan during bacterial cell wall synthesis. This inhibition prevents the bacteria from forming a stable cell wall, leading to cell lysis and death. The primary molecular target of ticarcillin is the penicillin-binding proteins (PBPs) located on the bacterial cell membrane .
相似化合物的比较
Carbenicillin: Similar in structure and function but less potent against Pseudomonas aeruginosa.
Piperacillin: Another carboxypenicillin with a broader spectrum of activity.
Ampicillin: A penicillin derivative with a different spectrum of activity.
Uniqueness of Ticarcillin: Ticarcillin is unique due to its enhanced activity against Pseudomonas aeruginosa and its ability to be combined with β-lactamase inhibitors like clavulanic acid. This combination extends its spectrum of activity and makes it effective against β-lactamase-producing bacteria .
属性
分子式 |
C15H14N2Na2O6S2 |
|---|---|
分子量 |
428.4 g/mol |
IUPAC 名称 |
disodium;(2S,5R,6R)-6-[[(2R)-2-carboxylato-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7-,8-,9+,12-;;/m1../s1 |
InChI 键 |
ZBBCUBMBMZNEME-QBGWIPKPSA-L |
手性 SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




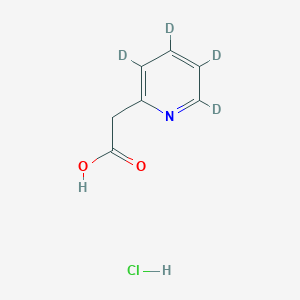
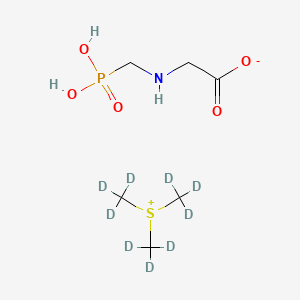
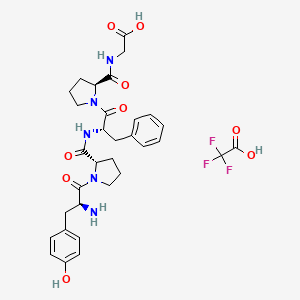

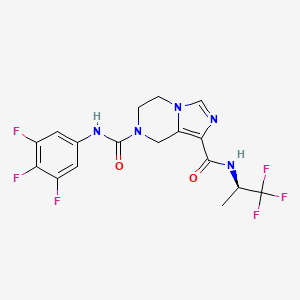

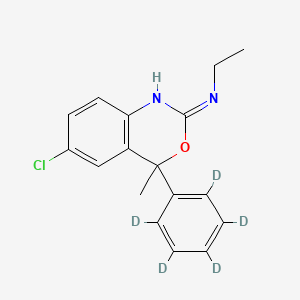
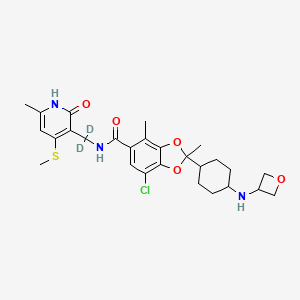

![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)

